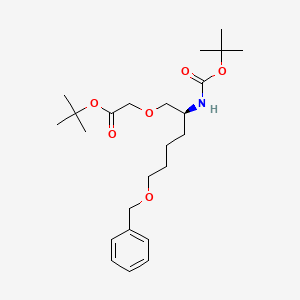
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Descripción general
Descripción
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative . It is also known as Bortezomib, and it is used as a proteasome inhibitor drug. This compound was first synthesized in 1995 and has been extensively studied for its properties in scientific experiments.
Molecular Structure Analysis
The molecular formula of this compound is C7H8BNO4 . Its molecular weight is 180.96 g/mol . The InChI code is 1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. It is slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Unfortunately, other specific physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The study of the chemical structure and properties of compounds related to 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been a subject of interest in scientific research. For instance, the crystal structure analysis of a related compound, 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane, revealed insights into the bond lengths and angles within the dioxazaborocane ring system. This study highlights the structural stability and potential reactivity of such compounds due to the presence of a methyl group and a pyridine moiety, affecting the bond lengths and angles, which could influence their chemical behavior and applications in synthesis and materials science (Sopková-de Oliveira Santos et al., 2004).
Polymer Chemistry
In the field of polymer chemistry, boronated styrenes derived from 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione have been utilized to enhance the flame retardancy of polystyrene. By incorporating these boronated monomers into the polymer backbone, researchers have developed (co)polymers with varied boron content, which exhibit improved thermal stability and reduced flammability. The synthesis and characterization of these polymers demonstrate the application of this compound derivatives in developing advanced materials with specific properties, such as flame retardancy (Wiącek et al., 2015).
Synthetic Applications
The synthetic versatility of this compound and its derivatives has been explored in various chemical reactions. For example, the synthesis and characterization of new 1,3,6,2-dioxazaborocanes with different substituents provided insights into their potential applications in organic synthesis. These compounds can serve as intermediates for further chemical transformations, including the synthesis of germanium derivatives. The study of their structures through X-ray diffraction and NMR spectroscopy sheds light on their chemical behavior and reactivity, making them valuable tools in synthetic organic chemistry (Lermontova et al., 2008).
Mecanismo De Acción
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione .
Safety and Hazards
Propiedades
IUPAC Name |
2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVZIRZCTRJEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746277 | |
| Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104637-53-7, 1310384-76-9 | |
| Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)



![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)


